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Compound of Interest

Compound Name: JYL 1511

Cat. No.: B1673193

New York, NY — NUV-1511, a first-in-class drug-drug conjugate (DDC) developed by Nuvation
Bio, has been discontinued from further development due to a lack of consistent efficacy in
clinical trials. Initially a promising candidate for various advanced solid tumors, this comparative
guide provides an objective analysis of its preclinical activity, mechanism of action, and the
context of its discontinuation for researchers, scientists, and drug development professionals.

Executive Summary

NUV-1511 was a novel DDC designed to selectively deliver a potent cytotoxic payload to tumor
cells. Preclinical studies demonstrated its ability to suppress tumor growth in xenograft models
of prostate and breast cancer. The payload, a derivative of dideoxycytidine (ddC), pointed to a
mechanism of action involving the disruption of DNA synthesis. Despite promising early data,
the Phase 1/2 clinical trial (NCT06334432) revealed inconsistent efficacy across patient
cohorts, leading to the strategic decision by Nuvation Bio to halt its development in November
2025. This guide summarizes the available preclinical data, outlines the experimental protocols,
and provides a comparative look at alternative therapeutic strategies.

Preclinical Activity of NUV-1511

Preclinical evaluation of NUV-1511 demonstrated its anti-tumor activity in vivo. The following
table summarizes the key findings from xenograft studies presented by Nuvation Bio.
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Cancer

Cell Line Model Type  Treatment Outcome Source
Type
Cell-line Nuvation Bio
Prostate Derived Tumor growth  Corporate
LNCaP NUV-1511 ) )
Cancer Xenograft suppression Presentation
(CDX) (2025)
Cell-line Nuvation Bio
ER+ Breast Derived Tumor growth  Corporate
T47D NUV-1511 ) )
Cancer Xenograft suppression Presentation
(CDX) (2025)

Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI) and detailed dosing
regimens were not publicly disclosed in the available materials.

Mechanism of Action and Signaling Pathway

NUV-1511 is a drug-drug conjugate, a therapeutic modality designed for targeted cancer
therapy. While the specific targeting agent of NUV-1511 has not been disclosed, its cytotoxic
payload is a derivative of dideoxycytidine (ddC).

Proposed Mechanism of Action:

Targeting: The undisclosed targeting moiety of NUV-1511 is presumed to bind to a specific
receptor or antigen preferentially expressed on the surface of cancer cells.

« Internalization: Upon binding, the DDC-receptor complex is internalized by the cancer cell.
o Payload Release: Inside the cell, the ddC derivative is released from the conjugate.

o Cytotoxicity: As a nucleoside analog, the ddC derivative is metabolized into its triphosphate
form. This active form can be incorporated into replicating DNA by DNA polymerases,
leading to chain termination and inhibition of DNA synthesis. This ultimately triggers cell
cycle arrest and apoptosis (programmed cell death).
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Figure 1. Proposed mechanism of action for NUV-1511.
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Experimental Protocols
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of NUV-1511 in preclinical models of prostate and
breast cancer.

Animal Models: Immunocompromised mice were used for the engraftment of human cancer
cell lines.

Cell Lines:
e LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.
e T47D: A human ductal breast epithelial tumor cell line that is estrogen receptor (ER) positive.

Methodology:

LNCaP or T47D cells were subcutaneously injected into the flanks of the mice.

Tumors were allowed to grow to a palpable size.

Mice were randomized into treatment and control (vehicle) groups.

NUV-1511 was administered systemically (specific route and schedule not disclosed).

Tumor volumes were measured at regular intervals to assess treatment efficacy.

Comparative Landscape and Alternatives

Given the discontinuation of NUV-1511, it is pertinent to consider the existing and emerging
therapeutic landscape for the targeted indications.

Metastatic Castration-Resistant Prostate Cancer
(mMCRPC)
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Therapeutic Class

Examples

Mechanism of Action

Androgen Receptor Signaling

Inhibitors

Enzalutamide, Abiraterone

Inhibit androgen receptor
signaling, a key driver of

prostate cancer growth.

Taxane Chemotherapy

Docetaxel, Cabazitaxel

Microtubule inhibitors that

disrupt cell division.

Radiopharmaceuticals

Radium-223, Lutetium-177-
PSMA-617

Target bone metastases or
PSMA-expressing cells with
radiation.

PARP Inhibitors

Olaparib, Rucaparib

Inhibit DNA repair in tumors
with specific genetic mutations
(e.g., BRCA).

ER+ Metastatic Breast Cancer

Therapeutic Class

Examples

Mechanism of Action

CDK4/6 Inhibitors

Palbociclib, Ribociclib,
Abemaciclib

Block cell cycle progression in
combination with endocrine

therapy.

Selective Estrogen Receptor
Degraders (SERDS)

Fulvestrant

Degrade the estrogen
receptor, a key driver of ER+

breast cancer.

PI3K Inhibitors

Alpelisib

Target the PI3K/AKT signaling
pathway in tumors with
PIK3CA mutations.

Antibody-Drug Conjugates
(ADCs)

Sacituzumab govitecan,

Trastuzumab deruxtecan

Deliver cytotoxic payloads to
tumor cells expressing specific
surface antigens (e.g., TROP2,
HER2).

Conclusion
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While NUV-1511 showed initial promise in preclinical models, its journey was halted due to a
lack of consistent clinical efficacy. The development and subsequent discontinuation of NUV-
1511 underscore the complexities and challenges of translating preclinical findings into clinical
success. The insights gained from its development, particularly regarding the application of a
dideoxycytidine-based payload in a DDC format, may still inform future drug design and
development efforts in oncology. For researchers and clinicians, the focus remains on the
established and emerging alternative therapies that continue to shape the treatment landscape
for advanced solid tumors.

» To cite this document: BenchChem. [NUV-1511: A Comparative Analysis of a Discontinued
Drug-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673193#cross-validation-of-jyl-1511-activity-in-
different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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